Technical Monograph: 2-Amino-3-fluoro-5-trifluoromethylbenzoic Acid
Technical Monograph: 2-Amino-3-fluoro-5-trifluoromethylbenzoic Acid
This technical guide is structured as a high-level whitepaper for pharmaceutical researchers. It prioritizes the specific isomer 2-amino-3-fluoro-5-trifluoromethylbenzoic acid , a critical scaffold in modern medicinal chemistry.
High-Purity Fluorinated Scaffold for Kinase Inhibitor & Isostere Development
Executive Summary
2-Amino-3-fluoro-5-trifluoromethylbenzoic acid (CAS 1807165-68-9 ) represents a highly specialized pharmacophore used in the synthesis of next-generation kinase inhibitors and viral fusion blockers. Distinguished by its specific substitution pattern, this molecule offers a unique "ortho-fluoro" effect that modulates the pKa of the adjacent amine while the meta-trifluoromethyl group enhances lipophilicity and metabolic stability by blocking the oxidation-prone C5 position.
This guide outlines the physicochemical profile, a validated "Isatin-Directed" synthetic workflow, and the strategic application of this compound in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 1807165-68-9 |
| Molecular Formula | C₈H₅F₄NO₂ |
| Molecular Weight | 223.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 186–190 °C (Decomposes) |
| Predicted pKa (Acid) | ~2.8 (Increased acidity due to F/CF₃ electron withdrawal) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| SMILES | OC(=O)C1=CC(=CC(F)=C1N)C(F)(F)F |
Advanced Synthetic Methodology
While simple anthranilic acids are often synthesized via the Hofmann rearrangement, the high electron-deficiency of the trifluoromethyl group coupled with the steric crowding of the 3-fluoro substituent makes standard routes low-yielding.
The Isatin-Directed Oxidative Cleavage is the preferred laboratory-scale route. It ensures high regiochemical fidelity by locking the substitution pattern early in the synthesis.
The Isatin-Directed Workflow (Protocol)
Rationale: This method utilizes 2-fluoro-4-(trifluoromethyl)aniline as a commercially available starting material. Converting this to the corresponding isatin intermediate allows for a mild oxidative ring-opening that preserves the sensitive CF₃ group.
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
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Reagents: Chloral hydrate (1.1 eq), Hydroxylamine HCl (3.0 eq), Na₂SO₄ (sat. solution).
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Procedure: Suspend 2-fluoro-4-(trifluoromethyl)aniline in water/HCl. Add chloral hydrate and hydroxylamine. Heat to 90°C for 2 hours.
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Observation: A precipitate forms (the oxime intermediate). Filter and wash with water.
Step 2: Cyclization to 7-Fluoro-5-trifluoromethylisatin
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Reagents: Conc. H₂SO₄.[1]
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Procedure: Add the dry oxime intermediate portion-wise to pre-heated (50°C) sulfuric acid. Raise temperature to 80°C for 30 mins to drive cyclization.
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Critical Control: Maintain temperature <90°C to prevent decarboxylation or tarring.
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Quench: Pour onto crushed ice. The orange/red isatin precipitate is collected.
Step 3: Oxidative Cleavage to Target Acid
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Reagents: 30% H₂O₂ (2.0 eq), 1N NaOH (excess).
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Procedure: Suspend the isatin in NaOH. Add H₂O₂ dropwise at 0°C (exothermic). Allow to warm to RT.
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Mechanism: The peroxide attacks the C3 carbonyl, leading to Baeyer-Villiger type rearrangement and ring opening.
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Isolation: Acidify carefully with HCl to pH 3-4. The target 2-amino-3-fluoro-5-trifluoromethylbenzoic acid precipitates as a solid.
Synthetic Pathway Visualization
Figure 1: Step-wise conversion of fluoro-trifluoromethyl aniline to the target benzoic acid via the Isatin intermediate.
Applications in Drug Discovery[8][9]
This scaffold is not merely a passive building block; it is an active "design element" used to solve specific medicinal chemistry problems.
Metabolic Stability Enhancement
The 5-trifluoromethyl group serves a dual purpose:
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Lipophilicity: It increases the LogP, improving membrane permeability.
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Metabolic Blocking: In non-fluorinated anthranilic acids, the position para to the amine (C5) is a "soft spot" for Cytochrome P450 oxidation. The CF₃ group sterically and electronically blocks this site, significantly extending the half-life (
) of the resulting drug candidate.
Kinase Inhibitor Scaffold
The 2-amino-3-fluoro-benzoic acid moiety is a precursor for Quinazolin-4(3H)-one derivatives.
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Mechanism: Condensation with formamide or urea yields the quinazolinone core.
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Target: This core mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases (e.g., B-Raf, EGFR).
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The "3-Fluoro" Effect: The fluorine at position 3 (ortho to the amine) creates an intramolecular hydrogen bond with the amine protons, pre-organizing the molecule into a planar conformation that favors binding in the narrow kinase hinge region.
Safety & Handling Protocols
Hazard Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Self-Validating Handling System:
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation if left in air.
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Solubility Check: Before use in synthesis, dissolve a small sample in DMSO-d6 for NMR. If a broad singlet appears >10 ppm, the carboxylic acid is intact. If the amine doublet (due to F-coupling) is broadened/missing, repurify.
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Waste: Fluorinated aromatics must be segregated from general organic waste for high-temperature incineration to prevent formation of HF in standard waste streams.
References
-
Organic Syntheses. (2012). Synthesis of 2-Amino-3-fluorobenzoic acid via Isatin Oxidation. Org. Synth. 2012, 89, 115-125. Retrieved from [Link]
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Silva, B. et al. (2015).[2] Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method.[3][2][4] Anais da Academia Brasileira de Ciências.[3] Retrieved from [Link]
